molecular formula C22H22FN5O3 B611974 Spebrutinib CAS No. 1202757-89-8

Spebrutinib

Cat. No. B611974
M. Wt: 423.44
InChI Key: KXBDTLQSDKGAEB-UHFFFAOYSA-N
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Description

Spebrutinib (also known as CC-292) is a second-generation inhibitor that irreversibly and covalently binds to Bruton’s Tyrosine Kinase (BTK) Cys481 residues . It is highly selective for BTK and does not impact the SRC family kinases . Spebrutinib has been used in trials studying the treatment of rheumatoid arthritis (phase II) and B-cell Lymphoma .


Molecular Structure Analysis

Spebrutinib belongs to the class of organic compounds known as anilides . The molecular weight of Spebrutinib is 423.44, and its molecular formula is C22H22FN5O3 .


Chemical Reactions Analysis

Spebrutinib can inhibit the proliferation of B cells in peripheral blood and reduce the generation of inflammatory chemokines (e.g., CXCL13) and cytokines (e.g., macrophage inflammatory protein 1β (MIP-1β), interleukin-6 (IL-6), IL-8, and tumor necrosis factor α (TNF-α)) .


Physical And Chemical Properties Analysis

Spebrutinib is a solid compound . The percent yields of the chemical syntheses were ranged from 81% to 89% . These analogues were characterized utilizing; FT-IR, DSC, CHN, and 1H NMR .

Scientific Research Applications

  • Rheumatoid Arthritis Treatment : Spebrutinib has been studied for its potential in treating rheumatoid arthritis (RA). It is an orally administered inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell and Fc receptor signaling pathways. Clinical trials have shown that Spebrutinib can modulate B-cell populations and reduce markers of chemotaxis and osteoclast activity in patients with RA (Schafer et al., 2019).

  • Metabolic Stability Evaluation : The metabolic stability of Spebrutinib has been evaluated using LC-MS/MS methods. This study hypothesized that Spebrutinib might be slowly excreted from the body, suggesting the need for monitoring drug plasma levels and kidney function to prevent potential bioaccumulation (Abdelhameed et al., 2019).

  • Design of Spebrutinib Analogues for Cancer Treatment : Research has been conducted on designing, synthesizing, and characterizing new Spebrutinib analogues. These analogues have shown potential as anticancer agents, with biological activity against cancerous and toxicity pattern against normal cells being crucial for affirming these findings (Al-Obaidi et al., 2019).

  • Use in Chronic Lymphocytic Leukemia (CLL) : Spebrutinib has been investigated for its efficacy in combination with bendamustine therapy for chronic lymphocytic leukemia. It has shown to inhibit B-cell receptor signaling, activation, proliferation, and chemotaxis of CLL cells (Lee-Vergés et al., 2019).

  • Potential Use in COVID-19 Treatment : A study has proposed repurposing BTK inhibitors like Spebrutinib for COVID-19 treatment. This is based on their ability to reduce symptoms like dyspnea and hypoxia in COVID-19 patients, though the exact mechanism remains unclear (Kaliamurthi et al., 2021).

  • Inhibition of Osteoclast Activity in Myeloma Bone Disease : Research has also explored the role of Spebrutinib in myeloma bone disease (MMBD), particularly in limiting bone resorption and regenerating bone tissue. However, the results indicate that Spebrutinib alone or in combination with mechanical loading was not more effective than mechanical stimuli alone in reducing osteolytic bone disease or rescuing bone mass (Ziouti et al., 2021).

Safety And Hazards

Spebrutinib is considered toxic and contains a pharmaceutically active ingredient . It may cause skin and eye irritation, and may be harmful if inhaled, absorbed through the skin, or swallowed . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

Spebrutinib is currently under a multicenter phase 1 clinical trial to treat follicular lymphoma in combination with rituximab . It has shown promising results in treating rheumatoid arthritis, multiple sclerosis, pemphigus vulgaris, ITP, and GVHD, but not for systemic lupus erythematosus and Sjogren’s disease . This suggests that BTK plays an important role in mediating pathogenic processes amenable to therapeutic intervention, depending on the disease .

properties

IUPAC Name

N-[3-[[5-fluoro-2-[4-(2-methoxyethoxy)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O3/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBDTLQSDKGAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101026012
Record name N-(3-((5-Fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)-4-pyrimidinyl)amino)phenyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spebrutinib

CAS RN

1202757-89-8
Record name Spebrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202757898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spebrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11764
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(3-((5-Fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)-4-pyrimidinyl)amino)phenyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPEBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRU6NG543J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a 50 mL 3-neck RBF equipped with a magnetic stirrer, calcium chloride guard tube and thermo pocket was charged N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine (0.40 g) in dry DCM (10 mL) and was cooled to −30° C. An acryloyl chloride solution in DCM (0.107 g in 5.0 mL DCM) was added slowly and the reaction mixture was stirred at −30° C. for approx. 40 minutes. The reaction was monitored on TLC using chloroform:methanol (9.6:0.4) as mobile phase. The reaction mixture was poured into water (100 mL) and basified using sodium bicarbonate. The reaction mixture was extracted with MDC (2×25 mL) and the combined organic layer was washed with 50 mL brine solution. The organic layer was dried over sodium sulfate and concentrated completely under reduce pressure at 40° C. Obtained solid was purified by triturating with diethyl ether (2×mL) and dried under vacuum to give 0.28 g N-(3-((5-fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)pyrimidin-4-yl)amino)phenyl)acrylamide.
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